Cas no 929047-19-8 ((8aS)-octahydropyrrolo[1,2-a]piperazin-3-one)

(8aS)-Octahydropyrrolo[1,2-a]piperazin-3-one is a chiral bicyclic lactam featuring a fused pyrrolidine-piperazine scaffold. Its rigid, saturated heterocyclic structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive compounds targeting central nervous system (CNS) disorders. The stereospecific (8aS) configuration ensures precise spatial orientation, enhancing selectivity in receptor interactions. This compound’s stability and compatibility with further functionalization—such as N-alkylation or carbonyl reduction—allow for versatile derivatization. Its high purity and well-defined stereochemistry are critical for reproducibility in medicinal chemistry research. Suitable for use in peptidomimetics and constrained analog design, it offers a robust template for probing structure-activity relationships.
(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one structure
929047-19-8 structure
Product Name:(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one
CAS No:929047-19-8
MF:C7H12N2O
MW:140.182981491089
CID:1121911
PubChem ID:59215765
Update Time:2025-05-19

(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one Chemical and Physical Properties

Names and Identifiers

    • (8aS)-hexahydro-Pyrrolo[1,2-a]pyrazin-3(4H)-one
    • (8aS)-octahydropyrrolo[1,2-a]piperazin-3-one
    • (8aS) -hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
    • SCHEMBL337132
    • (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
    • SKVZOGYWWGUUFL-LURJTMIESA-N
    • (S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
    • 929047-19-8
    • Inchi: 1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10)/t6-/m0/s1
    • InChI Key: SKVZOGYWWGUUFL-LURJTMIESA-N
    • SMILES: O=C1CN2CCC[C@H]2CN1

Computed Properties

  • Exact Mass: 140.094963011g/mol
  • Monoisotopic Mass: 140.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

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(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:929047-19-8)(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one
Order Number:A1094503
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:12
Price ($):719.0
Email:sales@amadischem.com

Additional information on (8aS)-octahydropyrrolo[1,2-a]piperazin-3-one

Research Briefing on (8aS)-Octahydropyrrolo[1,2-a]piperazin-3-one (CAS: 929047-19-8) in Chemical Biology and Pharmaceutical Applications

The compound (8aS)-octahydropyrrolo[1,2-a]piperazin-3-one (CAS: 929047-19-8) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, featuring a fused pyrrolo-piperazinone ring system, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

Recent studies have focused on the synthetic optimization of this scaffold to improve yield and enantiomeric purity. A 2023 publication in Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route achieving >99% ee for the (8aS) enantiomer, addressing previous challenges in stereoselective preparation. The improved synthetic protocol enables more efficient exploration of structure-activity relationships (SAR) for pharmaceutical applications.

In pharmacological research, derivatives of (8aS)-octahydropyrrolo[1,2-a]piperazin-3-one have shown promising activity as σ receptor modulators, with particular interest in their potential for treating neuropathic pain and neurodegenerative disorders. Molecular modeling studies reveal that the rigid bicyclic structure provides optimal spatial orientation for receptor binding, while the carbonyl group at position 3 serves as a hydrogen bond acceptor in protein-ligand interactions.

Notably, the compound has emerged as a key intermediate in the synthesis of investigational new drugs targeting monoamine transporters. Research published in ACS Chemical Neuroscience (2024) demonstrated its utility in developing triple reuptake inhibitors with balanced activity at serotonin, norepinephrine, and dopamine transporters, showing improved metabolic stability compared to earlier generations of antidepressants.

From a medicinal chemistry perspective, the scaffold's physicochemical properties (cLogP ~0.5, polar surface area 40 Ų) make it particularly valuable for CNS drug development, as it demonstrates favorable blood-brain barrier permeability in preclinical models. Current structure-optimization efforts focus on introducing various substituents at the nitrogen atoms while maintaining the core bicyclic structure's conformational rigidity.

Ongoing research also explores the compound's potential in targeted protein degradation strategies. The scaffold's ability to present functional groups in three-dimensional space makes it suitable for designing proteolysis-targeting chimeras (PROTACs), with preliminary results showing successful recruitment of E3 ubiquitin ligases in cellular models.

Future research directions include further exploration of the scaffold's applications in fragment-based drug discovery and its potential as a building block for covalent inhibitors. The compound's synthetic accessibility and demonstrated biological relevance position it as an important tool in contemporary drug discovery efforts, particularly for CNS disorders and enzyme modulation therapies.

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Amadis Chemical Company Limited
(CAS:929047-19-8)(8aS)-octahydropyrrolo[1,2-a]piperazin-3-one
A1094503
Purity:99%
Quantity:1g
Price ($):719.0
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